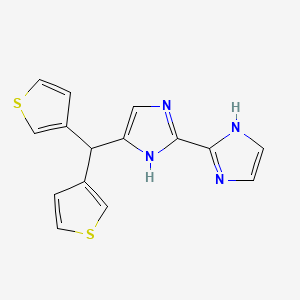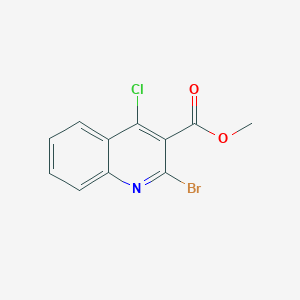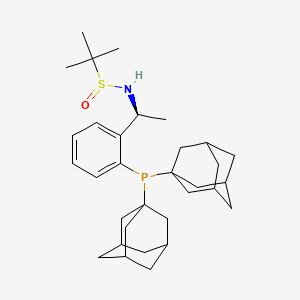
(R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral sulfinamide and the phosphine ligand.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a glovebox or Schlenk line techniques to prevent oxidation.
Catalysts and Reagents: Common reagents include tert-butyl lithium, di-tert-butylphosphine, and various solvents such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), THF, and ethanol.
Major Products
The major products formed from these reactions include:
Sulfoxides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Facilitates the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.
Medicine
Drug Development: May be used in the development of chiral drugs.
Industry
Pharmaceuticals: Used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors in catalytic processes.
Pathways Involved: It participates in pathways involving nucleophilic attack and coordination to metal centers in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(S)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound.
Other Chiral Phosphine Ligands: Such as BINAP and DIPAMP.
Uniqueness
Chirality: The specific chiral configuration of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide makes it unique in asymmetric synthesis.
Reactivity: Its reactivity and selectivity in catalytic processes distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H36NOPS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[(1R)-1-(2-ditert-butylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H36NOPS/c1-15(21-24(22)20(8,9)10)16-13-11-12-14-17(16)23(18(2,3)4)19(5,6)7/h11-15,21H,1-10H3/t15-,24?/m1/s1 |
InChI Key |
WZXRTVOJKUYNIN-GZAIGYLVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)
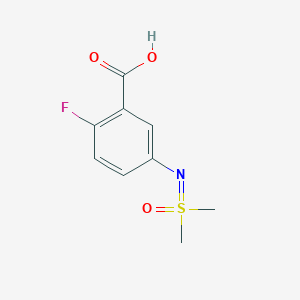
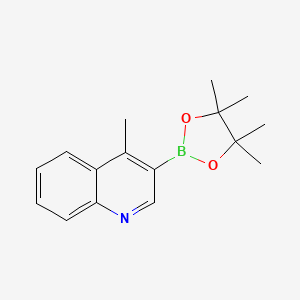
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
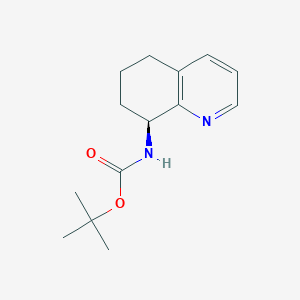
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)

